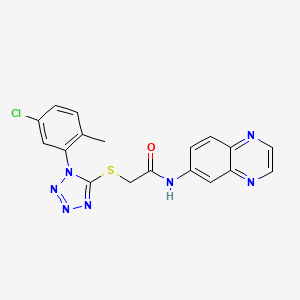

2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide

Description

This compound is a tetrazole-thio-acetamide derivative characterized by a 5-chloro-2-methylphenyl group attached to the tetrazole ring and a quinoxalin-6-yl moiety on the acetamide nitrogen.

Properties

IUPAC Name |

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN7OS/c1-11-2-3-12(19)8-16(11)26-18(23-24-25-26)28-10-17(27)22-13-4-5-14-15(9-13)21-7-6-20-14/h2-9H,10H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQWYYQZYNWOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 364.85 g/mol. Its structure features a tetrazole ring, which is known for conferring various biological activities, and a quinoxaline moiety that enhances its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives containing tetrazole rings exhibit significant antimicrobial properties. The presence of the quinoxaline structure may enhance these effects, potentially through interference with bacterial cell wall synthesis or function.

- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity.

- Anti-inflammatory Effects : Compounds featuring tetrazole groups are often explored for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The exact mechanisms of action for 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation and tumorigenesis.

- Induction of Apoptosis : Studies suggest that quinoxaline derivatives can induce apoptosis in cancer cells by activating caspase pathways or altering mitochondrial membrane potential.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegeneration.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Study :

- Cytotoxicity Assay :

- Anti-inflammatory Research :

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide is a synthetic organic molecule that has garnered attention in various scientific research domains. Its unique structure, incorporating a tetrazole ring and quinoxaline moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article will explore the scientific applications of this compound, supported by relevant data tables and case studies.

Structural Features

The presence of the tetrazole ring is significant due to its established role in enhancing biological activity and solubility. The quinoxaline moiety contributes to the compound's potential as a bioactive agent.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The incorporation of the tetrazole and quinoxaline components may enhance the efficacy against various bacterial strains.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoxaline showed promising activity against resistant strains of Staphylococcus aureus. The inclusion of tetrazole groups improved their pharmacological profile, suggesting that 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide could similarly possess antimicrobial properties.

Anticancer Research

Mechanism of Action : Compounds containing quinoxaline have been investigated for their ability to inhibit cancer cell proliferation. The tetrazole ring may contribute to this effect through modulation of signaling pathways involved in cell growth.

Data Table: Anticancer Activity Comparison

Neuropharmacology

Potential Neuroprotective Effects : Preliminary studies suggest that tetrazole-containing compounds may exhibit neuroprotective properties. The modulation of neurotransmitter systems could be a potential mechanism, making this compound a candidate for further exploration in neuropharmacology.

Case Study : A recent article highlighted the neuroprotective effects of similar compounds on models of neurodegenerative diseases, indicating that they could reduce oxidative stress and inflammation in neuronal cells.

Inhibitors of Enzymatic Activity

Targeting Enzymes : The compound may serve as an inhibitor for specific enzymes involved in disease processes, such as COX-II or other inflammatory mediators.

Research Findings : Studies have shown that derivatives with similar functional groups effectively inhibit cyclooxygenase enzymes, suggesting a pathway for anti-inflammatory drug development.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Substituent Effects on Tetrazole : The target compound’s 5-chloro-2-methylphenyl group enhances lipophilicity compared to the 2,4-dimethylphenyl analog (). Chlorine may improve target binding via halogen bonding .

- Acetamide Variations: The quinoxaline group distinguishes the target from analogs with phenyl, bromophenyl, or pyridazine substituents. Quinoxaline’s planar structure may enhance DNA intercalation or kinase inhibition relative to simpler aromatic groups .

Key Findings :

- The target compound’s synthesis likely follows routes similar to , utilizing PEG-400 as a green solvent and Bleaching Earth Clay for catalysis. These conditions favor high purity (>95%) and moderate yields .

- Triazinoindole analogs () employ standard coupling reagents (e.g., EDC/HOBt) with lower yields (60–75%), suggesting the target’s synthesis may require optimized conditions for the quinoxaline moiety .

Physicochemical and Spectral Properties

Table 3: Comparative Spectral Data

Analysis :

- The target compound’s IR spectrum should display a C=N stretch near 1600 cm⁻¹, consistent with tetrazole-thio-acetamides. $ ^1H $ NMR would show aromatic protons (7.2–8.3 ppm) from the quinoxaline and phenyl groups, with a characteristic SCH$_2$CO signal at ~4.0 ppm .

- Methyltetrazole analogs () exhibit distinct methyl group signals (δ 1.54 and 3.96), absent in the target due to its chloro-methylphenyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.